![molecular formula C15H11ClN2O4 B2556881 2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide CAS No. 328117-59-5](/img/structure/B2556881.png)
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide
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Description
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a synthetic compound that belongs to the class of amides. It is also known as N-(4-nitrophenyl)-2-chloro-3-oxo-3-phenylpropanamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Caspase Activation : Increased caspase-9 and caspase-8 concentrations were observed, indicating apoptotic pathways .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial. Ciminalum derivatives have been systematically studied, emphasizing the role of the (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene substituent in the 5-position. Researchers explored how substituents in the core heterocycle impact anticancer cytotoxicity levels .
Biodegradation of 2C4NP
Ciminalum is also relevant in environmental research. Previous studies investigated the molecular mechanisms of 2-chloro-4-nitrophenol (2C4NP) degradation by enzymes involved in p-nitrophenol (PNP) degradation. These insights contribute to understanding biodegradation pathways and environmental impact .
properties
IUPAC Name |
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c16-13(15(20)17-11-4-2-1-3-5-11)14(19)10-6-8-12(9-7-10)18(21)22/h1-9,13H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWHLRCKJIXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide |
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